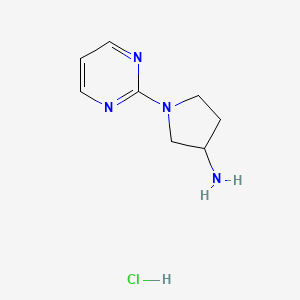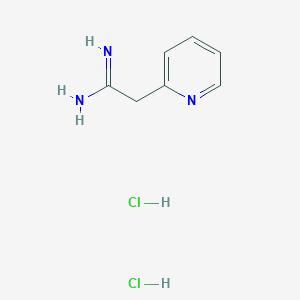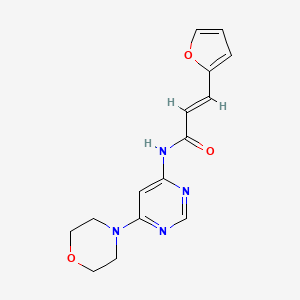
N-((1-benzylpiperidin-4-yl)methyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-benzylpiperidin-4-yl)methyl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their various biological activities, including antibacterial properties. They are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific structure of this compound suggests that it may have interesting interactions with biological targets due to the presence of the benzylpiperidin moiety.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved through a two-step process starting with 4-methylbenzenesulfonyl chloride reacting with a primary amine, followed by benzylation . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved the formation of molecular chains through π–π interactions and hydrogen bonding, indicating a potential method for synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of sulfonamides can be elucidated using spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. For instance, the molecular structure and spectroscopic properties of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides were investigated using DFT calculations and experimental techniques, providing insights into the electronic and geometric configurations of these molecules . The crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide revealed an orthorhombic space group, which could be similar to the crystal structure of this compound .
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including those that lead to the formation of Schiff bases, as seen in the synthesis of (Z)-4-methyl-N-[2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)ethyl]-benzenesulfonamide . The reactivity of the sulfonamide group also allows for the formation of different derivatives through substitution reactions, which can significantly alter the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For example, the presence of different substituents can affect the solubility, melting point, and stability of the compounds. Theoretical calculations, such as HOMO-LUMO and NBO analyses, can provide insights into the electronic properties and potential reactivity of these molecules . Additionally, the study of conformational differences in related sulfonamides can reveal the impact of molecular geometry on the properties and biological activity of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications : In a study by Küçükgüzel et al. (2013), novel derivatives of celecoxib were synthesized, including N-(substituted aryl/alkylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which were evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results, particularly in anti-inflammatory and analgesic activities, without causing tissue damage in liver, kidney, colon, and brain, highlighting the therapeutic potential of such compounds (Küçükgüzel et al., 2013).
Catalytic Applications : A study by Shi et al. (2009) introduced an environmentally benign method for the direct coupling of sulfonamides and alcohols, using a nanostructured catalyst. This method is significant for the synthesis of sulfonamide derivatives, which are important intermediates in drug synthesis. The process was characterized by a domino dehydrogenation-condensation-hydrogenation sequence, showcasing an innovative approach to catalysis involving sulfonamides (Shi et al., 2009).
Molecular Structure Investigation : The study by Mansour and Ghani (2013) focused on a comprehensive theoretical and experimental structural analysis of a sulfamethazine Schiff-base. The research included DFT/B3LYP and HF methods combined with a 6-31G(d) basis set to optimize molecular structure and harmonic vibrational frequencies. This study illustrates the importance of detailed molecular structure analysis in understanding the properties and potential applications of sulfonamide derivatives (Mansour & Ghani, 2013).
Antimicrobial and Enzyme Inhibition Studies : Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and evaluated their effects on various enzyme activities, demonstrating significant inhibitory effects on cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase enzymes. Such studies are crucial for the development of new antimicrobial agents and understanding enzyme interactions (Alyar et al., 2019).
Photodynamic Therapy and Cancer Treatment : The study by Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds showed high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-2-20(18,19)16-12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYWDQZPOKEYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)
![5-(Bromomethyl)-2-fluorospiro[2.3]hexane](/img/structure/B2552251.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)


![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)


![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)
![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)


![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)